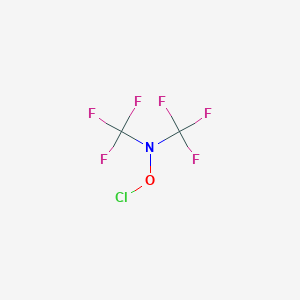
N-(Chlorooxy)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Chlorooxy)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine is a compound that contains both trifluoromethyl and chlorooxy functional groups The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule it is attached to
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of cesium fluoride as the primary fluorine source, facilitating the rapid generation of N-trifluoromethyl compounds . Another approach involves the use of ozone to react with transition metal complexes, followed by the substitution of methyl groups with
Properties
CAS No. |
189459-32-3 |
|---|---|
Molecular Formula |
C2ClF6NO |
Molecular Weight |
203.47 g/mol |
IUPAC Name |
[bis(trifluoromethyl)amino] hypochlorite |
InChI |
InChI=1S/C2ClF6NO/c3-11-10(1(4,5)6)2(7,8)9 |
InChI Key |
GYZVBYNKIQYWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)OCl)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


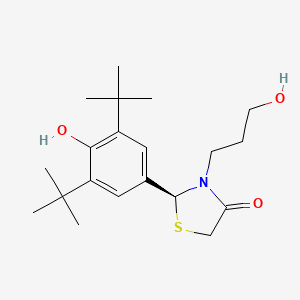
![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
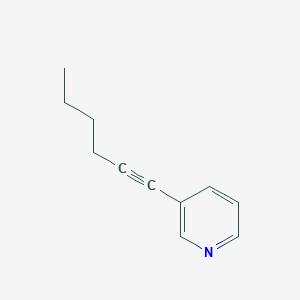
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
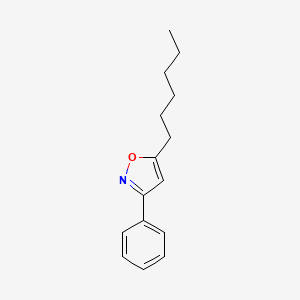
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
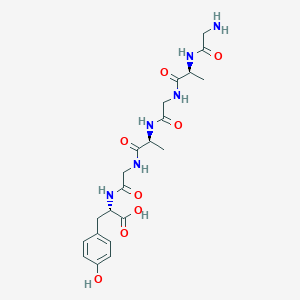
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)
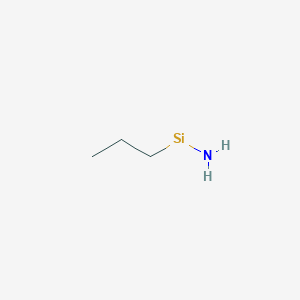

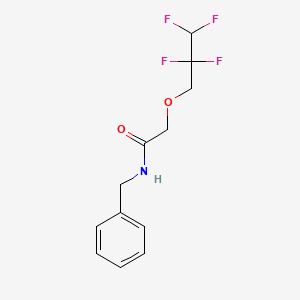
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)

